molecular formula C8H7N3O B1510991 N-(4-cyanopyridin-2-yl)acetamide CAS No. 939997-68-9

N-(4-cyanopyridin-2-yl)acetamide

Cat. No.: B1510991
CAS No.: 939997-68-9
M. Wt: 161.16 g/mol
InChI Key: GXOGRDNWIGVCAI-UHFFFAOYSA-N
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Description

N-(4-Cyanopyridin-2-yl)acetamide is a synthetic acetamide derivative featuring a pyridine ring substituted with a cyano group at the 4-position. Its molecular formula is C₈H₆N₃O, with the acetamide moiety (-NHCOCH₃) attached to the pyridine nitrogen. The 4-cyano group introduces strong electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(4-cyanopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOGRDNWIGVCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738834
Record name N-(4-Cyanopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939997-68-9
Record name N-(4-Cyanopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

N-(4-cyanopyridin-2-yl)acetamide's applications in scientific research are tied to its role as a building block in synthesizing heterocyclic compounds, its interactions with biological systems, and its potential use in medicinal chemistry.

Synthesis and chemical properties

  • Heterocyclic compound synthesis this compound is a precursor in synthesizing polyfunctionalized heterocyclic compounds. The cyano and pyridine groups in its structure contribute to its chemical properties and applications in organic synthesis.
  • Cyanoacetylation processes Synthesis typically involves reacting pyridin-4-ylmethylamine with cyanoacetate derivatives.
  • Reaction participation this compound can undergo reactions like cyclization, which are useful in creating complex structures.

Biological Applications

  • Enzyme inhibition The compound may act as an enzyme inhibitor by binding to active sites and modulating biochemical pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems.
  • Medicinal chemistry Its structure and reactivity make it valuable in both academic and industrial applications.

Related Compounds

  • Cyanopyridine derivatives Substituted cyanopyridines are useful as intermediates in the pharmaceutical, dye, photo, and agrochemical industries. Many fused cyanopyridines have biological activities, making their synthesis attractive in organic chemistry .
  • Other examples Other examples of cyano-containing compounds include 2-cyano-N-(pyridin-4-ylmethyl)acetamide and N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, each with unique applications .

Mechanism of Action

The mechanism by which N-(4-cyanopyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Pyridinyl Acetamides

N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)

  • Structure: Differs by substitution of the 4-cyano group with chlorine.
  • This may alter solubility and binding interactions in biological systems.

N-(4-Methylpyridin-3-yl)acetamide Derivatives (e.g., 5RH3, 5RGX)

  • Structure: Methyl or cyanophenyl substituents on pyridine or linked phenyl rings.
  • Pharmacology: These compounds, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), exhibit strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol). The pyridine ring occupies a hydrophobic pocket, while the acetamide linker forms hydrogen bonds with residues like ASN142 and GLN189 .
  • Comparison: The 4-cyano group in N-(4-cyanopyridin-2-yl)acetamide may enhance binding specificity compared to methyl or chlorinated analogs due to stronger dipole interactions.
Phenyl Acetamides

N-(Chlorophenyl)acetamides (e.g., Compounds 4–6 in )

  • Structure : Chlorine substituents on phenyl rings (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide).
  • Pharmacology : Exhibit photodegradation products of paracetamol and demonstrate moderate antimicrobial activity. Chlorine’s electron-withdrawing effects enhance stability but may reduce metabolic clearance .

N-(Thiazol-2-yl)acetamide (Compound 49 in )

  • Structure : Thiazole ring instead of pyridine.
  • Pharmacology : Shows antifungal activity due to the sulfur atom’s electronegativity.
  • Comparison: The 4-cyano pyridine in this compound may confer broader solubility in polar solvents compared to thiazole derivatives .
Heterocyclic Hybrid Acetamides

Pyridazinone-Acetamide Derivatives ()

  • Structure: Pyridazinone core with methoxybenzyl substituents.
  • Pharmacology : Act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization in neutrophils.
  • Comparison: The rigid pyridazinone ring contrasts with the flexible pyridine-cyano group, suggesting divergent binding modes in receptor targets .

Triazole-Benzothiazole Acetamides ()

  • Structure : Triazole linked to benzothiazole via acetamide.
  • Pharmacology: Inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), relevant for neurodegenerative diseases.

Physicochemical and Structural Comparisons

Table 1: Substituent Effects on Acetamide Derivatives
Compound Core Structure Key Substituent Bioactivity Highlights Reference
This compound Pyridine 4-CN Hypothesized enzyme inhibition
N-(4-Chloropyridin-2-yl)acetamide Pyridine 4-Cl Synthetic intermediate
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide Phenyl + Pyridine 3-CN on phenyl SARS-CoV-2 protease inhibition
N-(3-Chlorophenyl)acetamide Phenyl 3-Cl Antimicrobial

Biological Activity

N-(4-cyanopyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structural features, particularly the cyano group and the pyridine ring, play pivotal roles in its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

This compound features a pyridine ring substituted with a cyano group at the 4-position and an acetamide group. This unique configuration allows for specific interactions with biological molecules, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and receptors. The cyano group enhances electron-withdrawing properties, influencing the compound's reactivity and binding affinity. The following mechanisms have been identified:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, studies indicate its capability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
  • Antiproliferative Effects : Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. Its effectiveness is linked to the inhibition of growth factor receptors and subsequent apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly affect its biological activity. Key findings include:

Modification Effect on Activity
Cyano Group PositioningVariations in positioning alter binding affinity
Acetamide SubstitutionDifferent substituents can enhance or reduce potency
Ring ModificationsAlterations in the pyridine ring influence solubility and reactivity

Case Studies

  • Inhibition of Tyrosine Kinases : A study evaluated the compound's effectiveness against epidermal growth factor receptor (EGFR) and BRAF V600E mutations. This compound demonstrated significant inhibition with IC50 values comparable to established drugs like Doxorubicin .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related cyanopyridine derivatives, suggesting that modifications similar to those in this compound could enhance activity against specific pathogens .
  • Antiparasitic Properties : Research into similar compounds indicated potential antiparasitic activity, suggesting a broader therapeutic application beyond oncology .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient nature of the cyanopyridine ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C-4 position. Key findings include:

Reagents/Conditions

  • Hydroxide ions : Under alkaline conditions, the cyano group undergoes hydrolysis to form carboxylic acid derivatives.

  • Thiols : Reaction with O-aminothiophenol in basic media yields benzothiazole derivatives via cyclocondensation .

Example Reaction

N-(4-cyanopyridin-2-yl)acetamide+O-aminothiophenolBase2-(Benzothiazol-2-yl)-N-arylacetamide\text{this compound} + \text{O-aminothiophenol} \xrightarrow{\text{Base}} \text{2-(Benzothiazol-2-yl)-N-arylacetamide}

Key Data :

  • Yield: 55–75% under optimized conditions .

  • IR Confirmation: Disappearance of CN stretch (~2,220 cm<sup>−1</sup>) and emergence of C=N (1,580 cm<sup>−1</sup>) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Reagents/Conditions

  • KOt-Bu : Promotes cyclization via deprotonation, forming furopyridine derivatives .

  • Ammonium acetate/ethanol : Facilitates four-component reactions yielding quinazolinone hybrids .

Example Pathway

This compoundKOt-Bu3-Amino-furo[2,3-b]pyridine-2-carboxamide\text{this compound} \xrightarrow{\text{KOt-Bu}} \text{3-Amino-furo[2,3-b]pyridine-2-carboxamide}

Key Data :

  • Yield: 81–98% .

  • <sup>1</sup>H NMR: Singlet at δ 6.77 ppm (cyanopyridine H-5) .

Cyano Group Reduction

Reagents : LiAlH<sub>4</sub> or catalytic hydrogenation (H<sub>2</sub>/Pd-C).
Product : N-(4-aminopyridin-2-yl)acetamide.
Applications : Intermediate for pharmaceuticals targeting kinase inhibition .

Acetamide Acylation

Reagents : Bromoacetyl bromide/K<sub>2</sub>CO<sub>3</sub>.
Product : N-(4-cyanopyridin-2-yl)-2-bromoacetamide .
Key Data :

  • Yield: >85% .

  • <sup>13</sup>C NMR: Carbonyl resonance at δ 170.4 ppm .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Yield Key Spectral Data
Nucleophilic SubstitutionO-aminothiophenol, base2-(Benzothiazol-2-yl)acetamide55–75%IR: 1,580 cm<sup>−1</sup> (C=N)
CyclizationKOt-Bu, ethanol3-Amino-furo[2,3-b]pyridine-2-carboxamide81–98%<sup>1</sup>H NMR: δ 6.77 ppm
ReductionLiAlH<sub>4</sub>N-(4-aminopyridin-2-yl)acetamide70–85%MS: m/z 178 (M+H<sup>+</sup>)
AcylationBromoacetyl bromide, K<sub>2</sub>CO<sub>3</sub>N-(4-cyanopyridin-2-yl)-2-bromoacetamide>85%<sup>13</sup>C NMR: δ 170.4 ppm

Mechanistic Insights

  • S<sub>N</sub>Ar : The cyano group activates the pyridine ring toward nucleophilic attack, with the acetamide moiety stabilizing intermediates via resonance .

  • Cyclization : Base-mediated deprotonation generates a nucleophilic site, enabling ring closure through intramolecular attack .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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